![molecular formula C6H10N4O B1317667 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 98778-07-5](/img/structure/B1317667.png)
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
The compound “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is a versatile material used in scientific research for its diverse applications. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include the compound , have various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The molecular structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” is unique and allows for experimentation and exploration, making it an invaluable tool in various scientific fields.Chemical Reactions Analysis
While specific chemical reactions involving “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results, pyrrolopyrazine derivatives, in general, have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” are not clearly detailed in the search results. More specific information may be available in the Material Safety Data Sheet (MSDS) for this compound .Scientific Research Applications
Synthesis and Chemical Reactivity
- A study by Willer et al. (2012) explored the reaction of 3,4-diamino[1,2,5]oxadiazole with glyoxal, leading to the synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine. This research provides a pathway to the target compounds via dehydration steps, highlighting its potential for generating novel chemical structures Willer et al., 2012.
- Singh et al. (2017) achieved a simple and convenient synthesis of 4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine, indicating a method for creating such compounds in excellent yields Singh et al., 2017.
Structural Investigations and Properties
- Obruchnikova et al. (2018) conducted a study on the oxidation of hexane-2,3,4,5-tetraone tetraoxime, which led to the formation of compounds including 4,7-dimethyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide, unveiling insights into the structural aspects and potential energetic properties of such compounds Obruchnikova et al., 2018.
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrrolopyrazine derivatives .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The unique structure of “4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine” makes it an attractive scaffold for drug discovery research . It is expected that future research will focus on further exploring the biological activities of this compound and its derivatives, as well as developing efficient synthetic methods for these compounds .
properties
IUPAC Name |
4,7-dimethyl-5,6-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9-3-4-10(2)6-5(9)7-11-8-6/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVJHVGJGYSRDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=NON=C21)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543284 |
Source
|
Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
CAS RN |
98778-07-5 |
Source
|
Record name | 4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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